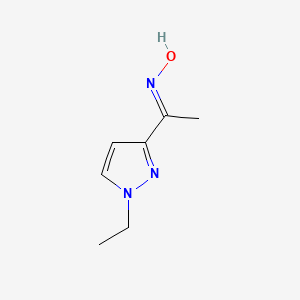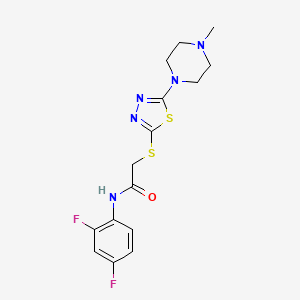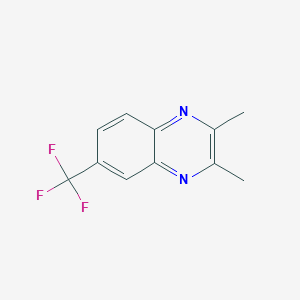![molecular formula C16H21BrN2O2 B2589622 Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate CAS No. 2097560-66-0](/img/structure/B2589622.png)
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination of 2-methylindole: The starting material, 2-methylindole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromo-2-methylindole.
Alkylation: The brominated indole is then alkylated with an appropriate alkylating agent to introduce the ethyl group at the 3-position of the indole ring.
Carbamate Formation: The final step involves the reaction of the alkylated indole with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Deprotection: The tert-butyl carbamate protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.
Oxidation: Products include indole-2,3-diones.
Reduction: Products include indolines.
Deprotection: The major product is the free amine derivative of the indole compound.
科学研究应用
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer, antiviral, and anti-inflammatory agents.
Chemical Biology: The compound is used in the study of indole-based signaling pathways and their role in cellular processes.
Pharmaceutical Development: It serves as a building block for the development of new pharmaceutical drugs targeting specific molecular pathways.
Material Science: Indole derivatives, including this compound, are explored for their potential use in organic electronics and as fluorescent probes.
作用机制
The mechanism of action of Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate is primarily related to its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to various protein targets, modulating their activity. The bromine atom and the carbamate group can also influence the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target proteins.
相似化合物的比较
Similar Compounds
6-Bromo-2-methylindole: A precursor in the synthesis of the target compound.
Tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate: A similar compound lacking the bromine atom.
Tert-butyl N-[2-(6-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. The combination of the indole ring, the bromine atom, and the tert-butyl carbamate group makes this compound a valuable intermediate in synthetic organic chemistry and medicinal chemistry research.
属性
IUPAC Name |
tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-10-12(7-8-18-15(20)21-16(2,3)4)13-6-5-11(17)9-14(13)19-10/h5-6,9,19H,7-8H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPRSGUXSBMZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Br)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2589540.png)
![{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2589541.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2589542.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2589543.png)

![Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2589545.png)
![4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2589546.png)
![N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2589547.png)

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)
![1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2589558.png)
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2589560.png)
![2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2589561.png)
